N-(DOBU) Fentanyl hydrochloride
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Overview
Description
N-(DOBU) Fentanyl hydrochloride is a synthetic opioid analgesic categorized as a phenethylamine. It is structurally similar to known opioids and is regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications due to its potent analgesic properties.
Preparation Methods
The synthesis of N-(DOBU) Fentanyl hydrochloride involves several steps. The general synthetic route for fentanyl analogs includes the following steps :
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Acylation: The final step involves reacting 4-anilino-N-phenethylpiperidine with propionyl chloride in the presence of halogenated hydrocarbons, followed by isolation and purification of the product.
Chemical Reactions Analysis
N-(DOBU) Fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(DOBU) Fentanyl hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science . Some of its applications include:
Analgesic Research: Studying its potent analgesic properties and potential therapeutic uses.
Receptor Studies: Investigating its interaction with opioid receptors to understand pain mechanisms.
Forensic Analysis: Used as a reference standard in forensic toxicology to identify and quantify fentanyl analogs in biological samples.
Mechanism of Action
N-(DOBU) Fentanyl hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, leading to the downregulation of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The reduction in cAMP levels decreases the influx of calcium ions, resulting in reduced neurotransmitter release and analgesia.
Comparison with Similar Compounds
N-(DOBU) Fentanyl hydrochloride is similar to other fentanyl analogs such as N-(DOB) Fentanyl hydrochloride and N-(DOM) Fentanyl hydrochloride . it is unique due to its specific structural modifications, which may result in different pharmacological properties and potency. Other similar compounds include:
Furanylfentanyl: Another potent fentanyl analog used in research and forensic applications.
Carfentanil: A highly potent fentanyl analog used primarily in veterinary medicine.
This compound’s unique structural features and potent analgesic properties make it a valuable compound for scientific research and forensic analysis.
Properties
Molecular Formula |
C29H43ClN2O3 |
---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
N-[1-[1-(4-butyl-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C29H42N2O3.ClH/c1-6-8-12-23-20-28(34-5)24(21-27(23)33-4)19-22(3)30-17-15-26(16-18-30)31(29(32)7-2)25-13-10-9-11-14-25;/h9-11,13-14,20-22,26H,6-8,12,15-19H2,1-5H3;1H |
InChI Key |
UARNEBCKLLPPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1OC)CC(C)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)CC)OC.Cl |
Origin of Product |
United States |
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